Nicoboxil

Catalog No.
S577914
CAS No.
1322-29-8
M.F
C12H17NO3
M. Wt
223.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nicoboxil

CAS Number

1322-29-8

Product Name

Nicoboxil

IUPAC Name

2-butoxyethyl pyridine-3-carboxylate

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

InChI

InChI=1S/C12H17NO3/c1-2-3-7-15-8-9-16-12(14)11-5-4-6-13-10-11/h4-6,10H,2-3,7-9H2,1H3

InChI Key

IZJRISIINLJVBU-UHFFFAOYSA-N

SMILES

CCCCOCCOC(=O)C1=CN=CC=C1

Synonyms

2-butoxyethyl nicotinate, beta-butoxyethyl nicotinate, nicoboxil

Canonical SMILES

CCCCOCCOC(=O)C1=CN=CC=C1

The exact mass of the compound Nicoboxil is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. It belongs to the ontological category of aromatic carboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

Nicoboxil, chemically identified as 2-butoxyethyl nicotinate, is a highly lipophilic nicotinic acid ester utilized primarily as a rapid-acting rubefacient and functional formulation agent. In industrial and pharmaceutical procurement, its value is defined by its exceptionally fast enzymatic conversion to active nicotinic acid and its favorable octanol-water partition coefficient (log-Kow 1.5–5) [1]. Unlike simpler nicotinate esters, the 2-butoxyethyl moiety enhances dermal penetration and accelerates esterase-catalyzed hydrolysis, ensuring immediate localized vasodilation [2]. Furthermore, its physicochemical properties allow it to act as a dual-purpose active pharmaceutical ingredient (API) and a lipophilic solubilizer for high-melting-point compounds in complex topical and mucosal formulations [1].

Substituting Nicoboxil with simpler in-class analogs like methyl nicotinate or benzyl nicotinate fundamentally alters the pharmacokinetic profile of a formulation. Methyl nicotinate exhibits a plasma esterase hydrolysis half-life exceeding 95 hours, whereas Nicoboxil is cleaved in under 15 minutes, making generic esters unsuitable for products requiring rapid-onset hyperemia [1]. Furthermore, attempting to replace Nicoboxil entirely with capsaicinoid rubefacients (e.g., nonivamide) fails because capsaicinoids rely on substance P depletion, which has a delayed onset of action. Nicoboxil is required to provide the immediate, prostaglandin-mediated vasodilation that bridges this therapeutic gap [2].

Esterase-Catalyzed Hydrolysis Rate and Prodrug Activation

Nicoboxil (2-butoxyethyl nicotinate) undergoes extremely rapid enzymatic cleavage in systemic and localized environments compared to simpler nicotinate esters. In human serum albumin and plasma esterase assays, Nicoboxil is hydrolyzed to active nicotinic acid and 2-butoxyethanol with a half-life of less than 15 minutes, whereas methyl nicotinate exhibits a half-life exceeding 95 hours [1]. This rapid bioconversion is critical for triggering immediate prostaglandin-mediated vasodilation.

Evidence DimensionEnzymatic hydrolysis half-life
Target Compound DataNicoboxil: < 15 minutes half-life
Comparator Or BaselineMethyl nicotinate: > 95 hours half-life
Quantified Difference>380-fold faster hydrolysis rate for Nicoboxil
ConditionsIn vitro human serum albumin (HSA) and plasma esterase assay

Buyers formulating rapid-onset topical analgesics must select Nicoboxil over methyl nicotinate to guarantee immediate API activation and a fast hyperemic response.

Lipophilic Solubilization of High-Melting-Point Actives

Beyond its pharmacological role, Nicoboxil functions as a highly effective lipophilic solubilizer due to its specific octanol-water partition coefficient (log-Kow between 1.5 and 5). In complex formulations, Nicoboxil successfully dissolves poorly soluble, high-melting-point crystalline agents like WS-12 (melting point 177°C), eliminating the need for non-functional lipophilic excipients that can destabilize the formulation [1].

Evidence DimensionSolubilization capacity for crystalline WS-12
Target Compound DataNicoboxil (log-Kow 1.5-5): Successfully incorporates and stabilizes WS-12
Comparator Or BaselineStandard aqueous/polar bases without log-Kow 1.5-5 flavoring agents: Fail to dissolve WS-12
Quantified DifferenceEnables durable incorporation of WS-12 without supplementary non-flavoring excipients
ConditionsOral care and topical formulation matrices targeting high-efficiency solubilization

Procurement teams can utilize Nicoboxil to reduce overall excipient load by leveraging its dual role as a functional active and a high-efficiency solubilizer for difficult lipophilic compounds.

Onset of Hyperemic Vasodilation vs. Capsaicinoids

When evaluating the onset of localized blood flow stimulation, Nicoboxil operates via a prostaglandin-mediated pathway that triggers vasodilation significantly earlier and more pronouncedly than vanilloid receptor agonists like nonivamide. While nonivamide provides sustained heat via substance P depletion, Nicoboxil accelerates the hyperemic reaction, achieving peak capillary arterialization within 10 to 20 minutes [1].

Evidence DimensionOnset and mechanism of hyperemic response
Target Compound DataNicoboxil: Peak capillary arterialization within 10 to 20 minutes (prostaglandin-mediated)
Comparator Or BaselineNonivamide: Delayed, sustained heat stimulation (substance P depletion)
Quantified DifferenceNicoboxil accelerates the hyperemic reaction, bridging the delayed onset of capsaicinoids
ConditionsTopical dermal application for localized hyperemia

For products requiring immediate tactile feedback and rapid pain relief, Nicoboxil is an indispensable procurement choice to compensate for the delayed onset inherent to capsaicinoid-only formulations.

Rapid-Onset Topical Analgesics

Nicoboxil is the preferred active ingredient for acute musculoskeletal pain creams and ointments where immediate vasodilation is required. It is typically formulated in fixed-dose combinations with nonivamide to provide both rapid (Nicoboxil-driven) and sustained (nonivamide-driven) relief [1].

Capillary Blood Sampling Facilitators

Due to its ability to achieve peak capillary arterialization within 10 to 20 minutes, Nicoboxil is utilized in specialized topical agents applied to the earlobe or fingertip to stimulate localized blood flow prior to diagnostic capillary blood extraction[1].

Complex Sensory and Oral Care Formulations

Leveraging its log-Kow range of 1.5 to 5, Nicoboxil is procured as a functional solubilizer to incorporate poorly soluble, high-melting-point cooling agents (such as WS-12) into oral care and mucosal formulations without requiring additional non-functional lipophilic excipients [2].

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Exact Mass

223.12084340 g/mol

Monoisotopic Mass

223.12084340 g/mol

Heavy Atom Count

16

UNII

GSD5B9US0W

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (25%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

The primary therapeutic use for which nicoboxil is currently indicated for is as an active ingredient in combination with the capsaicinoid nonivamide compound as a topical analgesic for the temporary relief of the pain of rheumatism, arthritis, lumbago, muscular aches, sprains and strains, sporting injuries, and other conditions where local warmth is beneficial. Nevertheless, most of the available studies regarding the use of nicoboxil and nonivamide topical analgesics focus specifically on their efficacy and safety in treating acute non-specific low back pain, typically finding the combination analgesic to be an effective, safe, and well-tolerated medication for such an indication.

Pharmacology

Topical applications consisting of the individual active ingredients of nicoboxil and nonivamide at doses considered to be therapeutic are generally not considered readily available commercially [A32785]. Subsequently, the pharmacodynamics of nicoboxil are considered useful in commercially available combination products largely because they combine with those of nonivamide to offer a synergistic effect from the unique complementary actions of these two agents [F11]. Subsequently, nonivamide is a synthetic capsaicin analog with analgesic properties which are assumed to result from the depletion of Substance P in the peripheral nociceptive C-fibres and A-delta nerve fibers upon repetitive topical application [F11]. Resultant stimulation of afferent nerve endings in the skin evidently causes a dilatory effect on the surrounding blood vessels accompanied by an intense, long-lasting sensation of warmth associated with the nonivamide use [F11]. Given the proposed effect of nonivamide, it is believed that nicoboxil is a vitamin of the B complex [F12] that possesses vasodilating properties facilitated by prostaglandin [F11]. The observed hyperaemic increased blood flow effect of nicoboxil occurs earlier and is described as being more intense than the nonivamide hyperaemic effect [F11]. Nicoboxil and nonivamide are consequently generally indicated as a combination product because the pharmacodynamics of nicoboxil are considered useful as a complement to those of nonivamide, and vice versa [F11, A32785]. In essence, both compounds induce vasodilation by different effects and therefore have complementary abilities inducing increased blood flow, thus hastening the hyperaemic skin reaction [F16].

Mechanism of Action

In particular, nicoboxil is considered a rubefacient. However, the specific mechanism of action by which rubefacients like nicoboxil elicit pharmacologic effects has not yet been formally elucidated. Nevertheless, it is generally proposed that rubefacients cause irritation of the skin when applied topically, and are believed to alleviate pain in muscles, joints, tendons, and other musculoskeletal pains in the extremities by counter-irritation. This specific term, 'counter-irritant', derives from the fact that rubefacients can cause a reddening of the skin by causing the blood vessels of the skin to dilate, which gives a soothing feeling of warmth. In essence, the term largely refers to the notion that irritation of the sensory nerve endings alters or offsets pain in the underlying muscle or joints that are innervated by the same nerves. In fact, the vasodilation effect of rubefacients like nicoboxil has been considered the result of nerve conduction mechanisms as early as the late 1950s when certain studies demonstrated that the concomitant application of xylocaine could counteract or prevent the vasolidator response to rubefacients in 50% of such related experiments.

Pictograms

Irritant

Irritant

Other CAS

13912-80-6
1322-29-8

Absorption Distribution and Excretion

Specific investigations on absorption of dermally applied nicoboxil in laboratory animals or target species were not available. Published data for nicotinate esters related to nicoboxil indicated however, that members of this class of compounds are in principle able to penetrate skin [12]. Regardless, there is interest in the studies that demonstrate nicoboxil and nonivamide combination topical applications as effective and safe analgesic products precisely because such topical formulations are expected to have much lower systemic absorption - and thus less exposure to systemic side effects (ie. like gastrointestinal upset, drowsiness, etc.) - than the oral non-steroidal anti-inflammatory drugs, opioids, muscle relaxants, and steroids that may be more commonly prescribed over a rubefacient like nicoboxil. Nevertheless, despite the fact that topical nicoboxil and nonivamide products been available to use in some parts of Europe since the 1950s to treat discomfort of the muscuoskeletal system, the effects of nicoboxil and nonivamide have not been investigated in detail and a lack of detailed studies on nicoboxil pharmacodynamics and pharmacokinetics remains ongoing.
Following ester cleavage, the nicotinic acid metabolite is expected to enter the endogenous metabolic pool as a part of the vitamin B complex. The 2-butoxyethanol metabolite is believed to be mainly excreted primarily in the urine and to a certain extent, in exhaled air. In humans, the urinary elimination of 2-butoxyethanol's metabolite, 2-butoxyacetic acid was also reported.
Despite the fact that topical nicoboxil and nonivamide products been available to use in some parts of Europe since the 1950s to treat discomfort of the muscuoskeletal system, the effects of nicoboxil and nonivamide have not been investigated in detail and a lack of detailed studies on nicoboxil pharmacodynamics and pharmacokinetics remains ongoing. Readily accessible data regarding the volume of distribution of nicoboxil is subsequently not available.
The elimination of nicoboxil is considered to be rapid. Despite the fact that topical nicoboxil and nonivamide products been available to use in some parts of Europe since the 1950s to treat discomfort of the muscuoskeletal system, the effects of nicoboxil and nonivamide have not been investigated in detail and a lack of detailed studies on nicoboxil pharmacodynamics and pharmacokinetics remains ongoing. Readily accessible data regarding the clearance of nicoboxil is subsequently not available.

Metabolism Metabolites

Any systemically absorbed nicoboxil is expected to be hydrolyzed to nicotinic acid and 2-butoxyethanol in blood plasma. In vitro it is reported that such hydrolysis reactions are catalyzed by esterase-like activity of serum albumin and by plasma esterases. The nicotinic acid metabolite is also capable of vascular dilatation. In humans, the urinary elimination of 2-butoxyethanol's metabolite, 2-butoxyacetic acid was also reported. The metabolism of nicoboxil is considered to be rapid.

Wikipedia

Nicoboxil

Biological Half Life

The half-life of ester hydrolysis was found to be very short in the presence of human serum albumin - less than 15 minutes, 50uM.

Use Classification

Cosmetics -> Skin conditioning

Dates

Last modified: 07-17-2023
Gaubitz M, Schiffer T, Holm C, Richter E, Pisternick-Ruf W, Weiser T: Efficacy and safety of nicoboxil/nonivamide ointment for the treatment of acute pain in the low back - A randomized, controlled trial. Eur J Pain. 2016 Feb;20(2):263-73. doi: 10.1002/ejp.719. Epub 2015 Apr 30. [PMID:25929250]
Blahova Z, Holm JC, Weiser T, Richter E, Trampisch M, Akarachkova E: Nicoboxil/nonivamide cream effectively and safely reduces acute nonspecific low back pain - a randomized, placebo-controlled trial. J Pain Res. 2016 Dec 14;9:1221-1230. doi: 10.2147/JPR.S118329. eCollection 2016. [PMID:28008281]
Matthews P, Derry S, Moore RA, McQuay HJ: Topical rubefacients for acute and chronic pain in adults. Cochrane Database Syst Rev. 2009 Jul 8;(3):CD007403. doi: 10.1002/14651858.CD007403.pub2. [PMID:19588430]
FULTON GP, FARBER EM, MORECI AP: The mechanism of action of rubefacients. J Invest Dermatol. 1959 Dec;33:317-25. [PMID:13825636]

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